molecular formula C11H12ClNO2 B2734720 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one CAS No. 883279-89-8

5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2734720
CAS No.: 883279-89-8
M. Wt: 225.67
InChI Key: QOXCKEIADDDMBO-UHFFFAOYSA-N
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Description

5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chlorine atom at the 5th position and an isobutyl group at the 3rd position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol derivatives with appropriate reagents. For instance, the reaction of 5-chloro-2-aminophenol with isobutyryl chloride in the presence of a base such as triethylamine can lead to the formation of the desired benzoxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxybenzoxazole: Similar in structure but lacks the isobutyl group.

    5-chloro-2(3H)-benzoxazolone: Another related compound with similar properties but different substituents.

Uniqueness

5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both the chlorine atom and the isobutyl group, which can impart specific chemical and physical properties. This uniqueness makes it valuable for certain applications where these properties are desired .

Properties

IUPAC Name

5-chloro-3-(2-methylpropyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7(2)6-13-9-5-8(12)3-4-10(9)15-11(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXCKEIADDDMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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